molecular formula C6H5F3N2 B1339373 2,4,5-Trifluorobenzene-1,3-diamine CAS No. 321182-37-0

2,4,5-Trifluorobenzene-1,3-diamine

Cat. No.: B1339373
CAS No.: 321182-37-0
M. Wt: 162.11 g/mol
InChI Key: ONVSXVVJFJJZQX-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzene-1,3-diamine is a fluorinated organic compound with the molecular formula C6H5F3N2. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique chemical properties due to the presence of three fluorine atoms on the benzene ring, which significantly influence its reactivity and stability.

Preparation Methods

The synthesis of 2,4,5-Trifluorobenzene-1,3-diamine typically involves multiple steps:

    Hydrogenation Reduction: The starting material, 2,4,5-trinitrofluorobenzene, undergoes hydrogenation reduction in the presence of a catalyst to form 2,4,5-triaminofluorobenzene.

    Diazotization Reaction: The 2,4,5-triaminofluorobenzene is then subjected to a diazotization reaction using an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate.

    Decomposition: The diazonium fluoroborate intermediate is heated and decomposed to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4,5-Trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,5-Trifluorobenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

2,4,5-Trifluorobenzene-1,3-diamine can be compared with other fluorinated benzene diamines, such as:

    3,4,5-Trifluorobenzene-1,2-diamine: Similar in structure but with different fluorine atom positions, leading to distinct reactivity and applications.

    1,2,4-Trifluorobenzene: Lacks the amino groups, resulting in different chemical properties and uses.

The unique positioning of the fluorine atoms in this compound makes it particularly valuable for specific synthetic and research applications.

Properties

IUPAC Name

2,4,5-trifluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVSXVVJFJJZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573728
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321182-37-0
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-1,3-phenylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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